molecular formula C14H12O3 B189102 2,4-Dihydroxy-4'-methylbenzophenone CAS No. 40444-43-7

2,4-Dihydroxy-4'-methylbenzophenone

Cat. No.: B189102
CAS No.: 40444-43-7
M. Wt: 228.24 g/mol
InChI Key: FGCATPMSNCVLQK-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-4’-methylbenzophenone is an organic compound with the molecular formula C₁₄H₁₂O₃. It is a derivative of benzophenone, characterized by the presence of two hydroxyl groups and a methyl group attached to the benzene rings. This compound is known for its applications in various fields, including its use as a UV absorber in sunscreens and other cosmetic products .

Scientific Research Applications

2,4-Dihydroxy-4’-methylbenzophenone has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-4’-methylbenzophenone typically involves the reaction of 2,4-dihydroxybenzophenone with 4-methylbenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2,4-Dihydroxy-4’-methylbenzophenone can be achieved through a similar synthetic route, with optimization for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The purification of the final product is typically done through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-4’-methylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of 2,4-Dihydroxy-4’-methylbenzophenone involves its ability to absorb ultraviolet (UV) radiation. The compound absorbs UV light and undergoes a photochemical reaction, which prevents the UV radiation from penetrating the skin and causing damage. This photoprotective effect is primarily due to the presence of the hydroxyl groups, which form intramolecular hydrogen bonds, stabilizing the molecule and enhancing its UV absorption properties .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dihydroxybenzophenone
  • 2-Hydroxy-4-methoxybenzophenone
  • 2,2’-Dihydroxy-4-methoxybenzophenone

Uniqueness

2,4-Dihydroxy-4’-methylbenzophenone is unique due to the presence of the methyl group, which enhances its UV absorption properties compared to other benzophenone derivatives. This makes it particularly effective as a UV absorber in sunscreens and other cosmetic products .

Properties

IUPAC Name

(2,4-dihydroxyphenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)14(17)12-7-6-11(15)8-13(12)16/h2-8,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCATPMSNCVLQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193461
Record name 2,4-Dihydroxy-4'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40444-43-7
Record name (2,4-Dihydroxyphenyl)(4-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40444-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydroxy-4'-methylbenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040444437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dihydroxy-4'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dihydroxy-4'-methylbenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.911
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4-DIHYDROXY-4'-METHYLBENZOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC48RFF9DE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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